molecular formula C8H9F2NO2S B15128860 [3-(Difluoromethyl)phenyl]methanesulfonamide

[3-(Difluoromethyl)phenyl]methanesulfonamide

Katalognummer: B15128860
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: XUAQAADRAVNTTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Difluoromethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)phenyl]methanesulfonamide typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the attachment of the methanesulfonamide group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced difluoromethylation reagents and catalysts to facilitate the efficient introduction of the difluoromethyl group .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Difluoromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the difluoromethyl group or other substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted phenylmethanesulfonamides .

Wissenschaftliche Forschungsanwendungen

[3-(Difluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of [3-(Difluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The sulfonamide group may also play a role in the compound’s biological activity by interacting with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[3-(Difluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both the difluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9F2NO2S

Molekulargewicht

221.23 g/mol

IUPAC-Name

[3-(difluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c9-8(10)7-3-1-2-6(4-7)5-14(11,12)13/h1-4,8H,5H2,(H2,11,12,13)

InChI-Schlüssel

XUAQAADRAVNTTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)F)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.